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molecular formula C12H12O3 B3146289 Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 59599-49-4

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B3146289
M. Wt: 204.22 g/mol
InChI Key: DFNWPCQCKKLLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048877

Procedure details

A 450-mL Parr bomb was charged with methanol (81 mL), DMF (160 mL), compound 2 (24.0 g, 81.6 mmol), palladium acetate (549 mg, 2.45 mmol), 1,3-bis(diphenylphosphino)-propane (1.01 g, 2.45 mmol), and triethylamine (23 mL, 163 mmol). The bomb was purged with carbon monoxide using 2 fill/vent cycles. The bomb was repressurized to 150 psi and was heated to 80° C. for 3 hours. During this time additional CO was admitted to maintain the pressure at 150 psi. The bomb was cooled to room temperature and vented. A second identical run was made. The combined reactions were diluted with methylene chloride (2 L), washed with water (4×800 mL), dried (MgSO4) and concentrated in vacuo to a black solid. Chromatography (flash, silica, 120 mm dia×20 cm, 2% ethyl acetate/methylene chloride) provided semi-pure product. Recrystallization of this material from hot hexanes in 2 crops followed by chromatography of the final mothor liquors (silica gel, methylene chloride (700 mL) then 2% ethyl acetate/methylene chloride) provided a total of 30.3 g (90%) of the title compound.
Quantity
81 mL
Type
reactant
Reaction Step One
Name
compound 2
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
549 mg
Type
catalyst
Reaction Step One
Quantity
1.01 g
Type
catalyst
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].CC(C)(C)CCN[C:8]([C:10]1[C:19]2[CH2:18][CH2:17][CH:16](CCN3CCC(C4C=CC=CC=4)CC3)[C:15](=[O:34])[C:14]=2[CH:13]=[CH:12][CH:11]=1)=[O:9].C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[CH3:1][O:2][C:8]([C:10]1[C:19]2[CH2:18][CH2:17][CH2:16][C:15](=[O:34])[C:14]=2[CH:13]=[CH:12][CH:11]=1)=[O:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
81 mL
Type
reactant
Smiles
CO
Name
compound 2
Quantity
24 g
Type
reactant
Smiles
CC(CCNC(=O)C1=CC=CC=2C(C(CCC12)CCN1CCC(CC1)C1=CC=CC=C1)=O)(C)C
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
549 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
1.01 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was purged with carbon monoxide using 2 fill/vent cycles
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pressure at 150 psi
TEMPERATURE
Type
TEMPERATURE
Details
The bomb was cooled to room temperature
ADDITION
Type
ADDITION
Details
The combined reactions were diluted with methylene chloride (2 L)
WASH
Type
WASH
Details
washed with water (4×800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a black solid
CUSTOM
Type
CUSTOM
Details
Chromatography (flash, silica, 120 mm dia×20 cm, 2% ethyl acetate/methylene chloride) provided semi-pure product
CUSTOM
Type
CUSTOM
Details
Recrystallization of this material from hot hexanes in 2 crops

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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